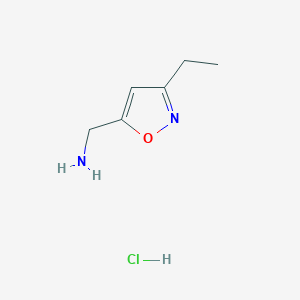
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
The compound “5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol” belongs to a class of organic compounds known as pyridines. Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions of pyridine derivatives can be quite diverse, depending on the substituents present on the ring. They can undergo electrophilic and nucleophilic substitution reactions, reduction, and oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would be how it interacts with biological targets in the body. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Future Directions
properties
IUPAC Name |
5-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(18)17-11(8)12(14,15)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQJMHDEIJUUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=S)C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190878 | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol | |
CAS RN |
1214333-23-9 | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214333-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Fluorophenyl)-6-(trifluoromethyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-butanamine](/img/structure/B1389583.png)
![3-(Heptyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1389586.png)


![3-(Heptyloxy)-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1389592.png)


![N-[2-(2-Chlorophenoxy)propyl]-4-(2-cyclohexylethoxy)aniline](/img/structure/B1389595.png)


![2-Bromo-N-{4-[(diallylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1389601.png)

![2-Bromo-N-[3-(hexyloxy)phenyl]acetamide](/img/structure/B1389603.png)